molecular formula C17H14O4 B075097 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene CAS No. 1433-08-5

3,9-dimethoxy-6H-benzofuro[3,2-c]chromene

Cat. No.: B075097
CAS No.: 1433-08-5
M. Wt: 282.29 g/mol
InChI Key: FLEXCYTURSFUNC-UHFFFAOYSA-N
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Description

3,9-dimethoxy-6H-benzofuro[3,2-c]chromene is a naturally occurring compound classified under the pterocarpans, a subgroup of flavonoids. Its systematic name is 3,9-dimethoxypterocarpene, and it has the molecular formula C17H14O4 . This compound is known for its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anhydrovariabilin typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of methoxy-substituted benzofuran derivatives, which undergo cyclization in the presence of acid catalysts to form the pterocarpan structure .

Industrial Production Methods: Industrial production of anhydrovariabilin may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of anhydrovariabilin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene is unique due to its specific methoxy substitutions, which confer distinct chemical reactivity and biological activity compared to other pterocarpans .

Properties

IUPAC Name

3,9-dimethoxy-6H-[1]benzofuro[3,2-c]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEXCYTURSFUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC)OC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347841
Record name 3,9-Dimethoxy-6H-[1]benzofuro[3,2-c]chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1433-08-5
Record name 3,9-Dimethoxy-6H-[1]benzofuro[3,2-c]chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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